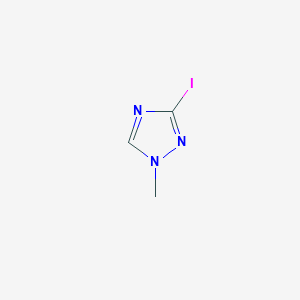

3-iodo-1-methyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPGFNWRQDVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55847-41-1 | |

| Record name | 3-iodo-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Iodo 1 Methyl 1h 1,2,4 Triazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides powerful and efficient methods for forming new bonds at the C3-position of the 1-methyl-1H-1,2,4-triazole ring. The relatively weak C-I bond is particularly susceptible to oxidative addition, a key step in many catalytic cycles involving metals like palladium and copper. youtube.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction pairs an organoboron reagent, typically a boronic acid or ester, with an organic halide. libretexts.org For 3-iodo-1-methyl-1H-1,2,4-triazole, the C-I bond is the reactive site for this transformation. The general mechanism involves the oxidative addition of the iodo-triazole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

While specific studies on this compound are not extensively detailed, the reactivity of similar halogenated azoles is well-documented. For instance, Suzuki-Miyaura cross-coupling has been successfully applied to 5-iodo-1,2,3-triazoles and 3,5-dichloro-1,2,4-thiadiazoles, demonstrating that C-halogen bonds on five-membered nitrogen heterocycles are competent coupling partners. researchgate.netnih.gov The C-I bond is generally more reactive than C-Br or C-Cl bonds under these conditions. Research on related systems shows that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as sodium or potassium carbonate are effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Azoles

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Halo-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene / Water | Reflux | nih.gov |

| 5-Iodo-1,2,3-triazole | Arylboronic acids | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Dioxane / DMF | 80-110 °C | researchgate.net |

| General Aryl Iodide | Arylboronic acids | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene / Water | Room Temp. to 100 °C | libretexts.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. wikipedia.orgwikipedia.org These reactions are especially useful for coupling aryl halides with a variety of nucleophiles. wikipedia.org Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org However, modern protocols have introduced soluble copper catalysts with ligands (e.g., diamines, phenanthroline), allowing the reactions to proceed under milder conditions. wikipedia.org

For this compound, an Ullmann-type reaction could be employed to form C-O bonds by coupling with phenols or alcohols, or C-N bonds by coupling with amines. wikipedia.org The reactivity order for the aryl halide is typically I > Br > Cl, making the iodo-triazole an excellent substrate. mdpi.com

Table 2: General Conditions for Ullmann-Type Reactions

| Coupling Partner | Bond Formed | Copper Source | Ligand (optional) | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Phenols / Alcohols | C-O | CuI, Cu₂O, Cu powder | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃, KOH | DMF, NMP, Pyridine | wikipedia.orgmdpi.com |

| Amines / Amides | C-N | CuI, Cu(OAc)₂ | Phenanthroline | K₂CO₃, KOH | Nitrobenzene, DMF | wikipedia.org |

| Thiophenols | C-S | CuI | None specified | K₂CO₃ | DMF | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction is highly versatile, with a broad substrate scope and tolerance for numerous functional groups. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the nucleophile (amine or alcohol), deprotonation by a base, and reductive elimination. libretexts.org

This compound is an ideal electrophile for Buchwald-Hartwig reactions. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP, bulky biarylphosphines), and base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is critical for achieving high efficiency. beilstein-journals.orgmit.eduuwindsor.ca Studies on other coordinating aminoheterocycles, such as C-amino-1,2,4-triazoles, have shown that even challenging substrates can be successfully arylated using specialized palladium complexes with bulky N-heterocyclic carbene (NHC) ligands. rsc.org This demonstrates the power of the Buchwald-Hartwig methodology to functionalize diverse triazole systems. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct displacement of the iodide from the triazole ring by a strong nucleophile. This reaction is typically facilitated by the electron-withdrawing nature of the heterocyclic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (the iodo group), forming a resonance-stabilized anionic intermediate. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

While SNAr reactions are most common with highly electronegative leaving groups like fluoride, they can also occur with iodide, particularly with potent nucleophiles. researchgate.net Halogen exchange reactions, for example, have been observed on 5-iodo-1,2,3-triazoles, indicating the feasibility of displacing the iodine. researchgate.net The stability of the triazole ring and the strength of the incoming nucleophile are key factors that determine the reaction's success.

In some heterocyclic systems, nucleophilic substitution can occur at a position remote from the leaving group, a phenomenon known as tele-substitution. acs.org Research on fused 1,2,4-triazole (B32235) systems, such as beilstein-journals.orgmit.eduacs.orgtriazolo[4,3-a]pyrazines, has provided significant insight into this unusual transformation. acs.org In these systems, a nucleophile can attack a C-H position on the pyrazine (B50134) ring, leading to a proton shift and subsequent elimination of the halide from the adjacent triazole ring. acs.org

Several factors have been identified that favor this tele-substitution pathway over direct (ipso) substitution. acs.org These include:

The nature of the halogen: The propensity for tele-substitution follows the order I > Br > Cl. acs.org

The nature of the nucleophile: Softer nucleophiles (e.g., amines, thiols) tend to favor tele-substitution more than hard nucleophiles (e.g., alkoxides). acs.org

Reaction conditions: The use of excess nucleophile or less polar solvents can also promote the tele-substitution pathway. acs.org

Given that this compound possesses a C-I bond and a nearby C-H bond (at the C5 position), it is a potential candidate for undergoing such remote substitution reactions under specific conditions, although this pathway competes with the more conventional ipso-substitution at C3.

Intramolecular Annulation and Cascade Reactions

The presence of the iodo-substituent on the 1-methyl-1H-1,2,4-triazole core provides a reactive handle for constructing more complex, fused heterocyclic architectures through intramolecular cyclization and cascade sequences.

Formation of Fused Heterocyclic Systems from Iodinated Triazoles

The iodinated triazole framework is a key precursor for synthesizing fused polycyclic systems. A significant example is the iodine-promoted oxidative C-H bond amination reaction, which facilitates the formation of a new C-N bond to construct a central imidazole (B134444) ring. This methodology has been successfully applied to create previously unreported benzo acs.orgnih.govimidazo[2,1-c] acs.orgresearchgate.netacs.orgtriazole scaffolds. The reaction proceeds from a 4-(2-aminophenyl)-4H-1,2,4-triazol-1-ium species, and the transformation is thought to occur via a 5-iodotriazolium intermediate, underscoring the crucial role of the iodine atom in promoting the cyclization. rsc.org This strategy is tolerant of a wide array of functional groups, including esters, amides, alcohols, alkynes, and alkenes. rsc.org

The versatility of the triazole ring in forming fused systems is also demonstrated in the synthesis of other important heterocyclic structures, such as acs.orgresearchgate.netacs.orgtriazolo researchgate.netcapes.gov.brthiazinoquinolines and thiazolo[3,2-b] acs.orgresearchgate.netacs.orgtriazoles. researchgate.netresearchgate.net

Table 1: Intramolecular Annulation for Fused Heterocycle Synthesis

| Starting Material | Reagent | Product | Notes |

|---|

Reactions Involving Diazoimine or Diazoamide Intermediates

While reactions of pre-formed this compound proceeding via diazoimine or diazoamide intermediates are not commonly documented, these types of intermediates are pivotal in certain synthetic routes that construct the 1,2,4-triazole ring itself. These advanced methods highlight the diverse pathways available for accessing this heterocyclic core.

One such strategy involves the reaction of diazonium salts with diazo compounds. nih.gov This process does not require a metal catalyst and proceeds through a diazenium (B1233697) intermediate. In the presence of a nitrile solvent, this intermediate can undergo a condensation reaction to afford substituted 1,2,4-triazoles. nih.gov

A distinct photochemical approach utilizes the reaction of acceptor-only diazoalkanes with azodicarboxylates. d-nb.infonih.gov Photoexcitation of the azodicarboxylate generates a triplet species. This reactive intermediate undergoes an addition reaction with the diazoalkane to form an azomethine ylide, which is a potent 1,3-dipole. A subsequent dipolar cycloaddition reaction of the azomethine ylide with a nitrile efficiently yields the 1,2,4-triazole ring. d-nb.infonih.gov

Electrophilic Functionalization and Oxidation/Reduction Chemistry

The 1-methyl-1,2,4-triazole (B23700) ring system can be functionalized through electrophilic substitution, and its reactivity is influenced by the electronic nature of its substituents.

Investigations into the metalation of 1-substituted-1H-1,2,4-triazoles have shown that deprotonation occurs with high regioselectivity. For 1-alkyl substituted triazoles, including the 1-methyl derivative, lithiation with reagents like n-butyllithium proceeds exclusively at the C-5 position. capes.gov.br This creates a stable 1-methyl-5-lithio-1,2,4-triazole intermediate at low temperatures, which serves as a potent nucleophile. capes.gov.br Similarly, magnesiation and zincation using sterically hindered tetramethylpiperidyl (TMP) bases also achieve regioselective metalation at C-5. acs.org These organometallic intermediates react cleanly with a variety of electrophiles to install new functional groups at the C-5 position, demonstrating a versatile strategy for derivatization. acs.orgcapes.gov.br

Table 2: Electrophilic Functionalization at the C-5 Position of 1-Substituted-1,2,4-Triazoles

| Metalating Agent | Electrophile | Product at C-5 |

|---|---|---|

| n-BuLi | Diethyl chlorophosphate | Diethyl phosphonate |

| TMPMgCl·LiCl | Iodine | Iodo- |

| TMPMgCl·LiCl | Allyl bromide | Allyl- |

| TMPMgCl·LiCl | Benzaldehyde | Hydroxy(phenyl)methyl- |

Data sourced from references acs.orgcapes.gov.br.

The oxidation and reduction chemistry of the iodinated triazole is exemplified by the aforementioned iodine-promoted oxidative cyclization, where the triazole derivative undergoes a C-N bond formation under oxidative conditions. rsc.org Studies on related triazole structures provide further insight into the oxidation potential of the ring. For instance, 3-amino-1,2,4-triazol-5-one (ATO) is highly susceptible to oxidation by birnessite, whereas 3-nitro-1,2,4-triazole-5-one (NTO) shows no detectable transformation under the same conditions. nih.gov Both compounds were found to be resistant to oxidation by ferrihydrite. nih.gov This suggests that the susceptibility of the 1,2,4-triazole core to oxidation is significantly influenced by the nature of its substituents.

Comparative Reactivity with Other Halogenated 1,2,4-Triazole Isomers

The identity of the halogen atom on the 1,2,4-triazole ring can significantly influence reactivity, particularly in reactions where the carbon-halogen bond is involved or where sterics play a key role.

In the context of enantioselective catalysis, the steric bulk of the halogen can affect the stereochemical outcome of a reaction. In one study involving a chiral triazole-substituted iodonium (B1229267) salt as a catalyst, a chloro-substituted derivative provided a superior enantiomeric ratio compared to its iodo-substituted counterpart. This difference was attributed to the greater steric hindrance imposed by the larger iodine atom. acs.org

Table 3: Comparison of Halogen Substituent Effect on Enantioselectivity

| Halogen at C-3 | Enantiomeric Ratio (e.r.) |

|---|---|

| Chloro | 77:23 |

Data sourced from reference acs.org.

In reactions that involve the cleavage of the carbon-halogen bond, such as in metal-catalyzed cross-coupling reactions, the reactivity generally follows the trend C-I > C-Br > C-Cl. This is due to the decreasing bond strength of the C-X bond as the halogen size increases. This principle is applicable to halogenated 1,2,4-triazoles, making the 3-iodo derivative a more reactive substrate for transformations like Suzuki, Heck, or Sonogashira couplings compared to its bromo or chloro analogs. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1 Methyl 1h 1,2,4 Triazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-iodo-1-methyl-1H-1,2,4-triazole and its derivatives in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms, enabling definitive structural confirmation and the analysis of regioselectivity in synthetic transformations.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Definitive Structural Confirmation

The ¹H and ¹³C NMR spectra of 1,2,4-triazole (B32235) derivatives provide a wealth of information for structural verification. urfu.ruresearchgate.netresearchgate.net The chemical shifts of the triazole ring protons and carbons are particularly sensitive to the substitution pattern. For instance, in 1-methyl-1H-1,2,4-triazole, the protons on the triazole ring and the methyl group exhibit characteristic signals. nih.govchemicalbook.comspectrabase.com The introduction of an iodine atom at the C3 position significantly influences the electronic environment and, consequently, the chemical shifts of the neighboring nuclei.

The disappearance of a proton signal from the triazole ring upon substitution is a key indicator of successful functionalization. nih.gov For example, the ¹H NMR spectrum of a 1,2,4-triazole derivative will show the absence of the NH proton signal after alkylation, confirming that the substitution has occurred at a nitrogen atom. nih.gov The specific chemical shifts of the remaining ring protons and the newly introduced alkyl group's protons can then be used to pinpoint the exact site of substitution. nih.gov

Similarly, ¹³C NMR spectroscopy is instrumental in confirming the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are distinct and are influenced by the nature and position of substituents. urfu.ruresearchgate.net For example, the carbon atom bearing the iodine (C3) will exhibit a characteristic downfield shift due to the deshielding effect of the halogen.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. rsc.org

Application of NMR for Regioselectivity Determination in Alkylation and Functionalization Reactions

Alkylation and other functionalization reactions of 1,2,4-triazoles can result in multiple regioisomers, as the triazole ring possesses several nucleophilic nitrogen atoms. nih.gov NMR spectroscopy is a powerful technique for determining the regioselectivity of these reactions. nih.govdntb.gov.ua By carefully analyzing the ¹H and ¹³C NMR spectra of the product mixture, the different isomers can be identified and their relative ratios quantified. mdpi.com

For example, in the alkylation of an S-substituted 1,2,4-triazole, the incoming alkyl group can attach to either the N1 or N2 position, leading to the formation of two different regioisomers. nih.govnih.gov The ¹H NMR spectra of these isomers will show distinct signals for the protons of the alkyl group and the triazole ring. nih.gov For instance, the chemical shift of the methylene (B1212753) protons adjacent to the triazole nitrogen will differ depending on whether the alkyl group is at the N1 or N2 position. mdpi.com Similarly, the ¹³C NMR spectra will show different chemical shifts for the carbons of the alkyl group and the triazole ring in the two isomers. urfu.runih.gov

Theoretical calculations of NMR chemical shifts, often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be used in conjunction with experimental data to aid in the structural assignment of the resulting regioisomers. ufv.brnih.gov By comparing the experimental chemical shifts with the calculated values for all possible isomers, the major and minor products of the reaction can be confidently identified. mdpi.com This combined experimental and theoretical approach provides a robust method for determining the regioselectivity of functionalization reactions. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

Confirmation of Iodine Positional Isomers and Tautomeric Forms

The alkylation of iodinated 1,2,4-triazoles can lead to different positional isomers, and the triazole ring itself can exist in various tautomeric forms. researchgate.netresearchgate.netresearchgate.net X-ray crystallography provides unequivocal proof of the specific isomer and tautomer present in the crystalline state. mdpi.commdpi.com For instance, in the case of methyl-substituted iodo-1,2,4-triazoles, X-ray analysis can distinguish between the 1-methyl and 4-methyl isomers by pinpointing the exact location of the methyl group and the iodine atom on the triazole ring. jyu.firesearchgate.net

Tautomerism, the interconversion of structural isomers, is a common phenomenon in triazole chemistry. nih.govresearchgate.netmdpi.com X-ray diffraction studies can identify the dominant tautomeric form in the solid state by precisely locating the positions of hydrogen atoms on the triazole ring nitrogens. mdpi.commdpi.com This is crucial as different tautomers can exhibit distinct chemical and physical properties.

Elucidation of Molecular Conformation and Intermolecular Interactions

Beyond confirming the basic connectivity, X-ray crystallography reveals the detailed molecular conformation, including the planarity of the triazole ring and the orientation of its substituents. mdpi.comnih.gov It also provides invaluable information about the intermolecular interactions that govern the packing of molecules in the crystal lattice. bohrium.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns of the molecular ion, significant structural information can be deduced. researchgate.net

In the context of this compound and its derivatives, mass spectrometry can confirm the molecular weight of the synthesized compounds. The fragmentation of these molecules in the mass spectrometer often involves the loss of neutral fragments from the parent ion. Common fragmentation pathways for 1,2,4-triazole derivatives include the cleavage of the triazole ring and the loss of substituents. researchgate.net

For instance, the mass spectrum of a substituted 1,2,4-triazole might show a prominent peak corresponding to the intact molecular ion. Subsequent fragmentation could involve the loss of the iodine atom, the methyl group, or parts of the triazole ring itself. The analysis of these fragment ions can help to confirm the presence of specific functional groups and their connectivity within the molecule. While detailed fragmentation pathways for this compound are not extensively reported, general fragmentation patterns of 1,2,4-triazole derivatives provide a basis for interpreting their mass spectra. researchgate.net

Electrospray Ionization (ESI-MS) Studies of 1,2,4-Triazole Derivatives

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and widely used technique for the analysis of 1,2,4-triazole derivatives due to its soft ionization nature, which typically preserves the molecular ion, and its compatibility with liquid chromatography (LC). researchgate.netnih.gov This combination (LC-MS/MS) is essential for monitoring these compounds in various matrices, such as soil, where they may appear as metabolites of fungicides. nih.gov The development of analytical methods for the determination of 1,2,4-triazole derivatives is a significant task in pharmaceutical analysis, where these compounds serve as active pharmaceutical ingredients or intermediates in their synthesis. researchgate.net

The analysis of 1,2,4-triazole derivatives by ESI-MS is challenging because of their polar nature and sometimes poor fragmentation efficiency. sciex.comsciex.com However, ESI has been successfully applied to confirm the molecular mass and structure of newly synthesized 1,2,4-triazoles. researchgate.net The technique is sensitive enough to detect metabolites at very low concentrations. nih.gov For instance, methods have been validated for the quantification of 1,2,4-triazole down to 1.1 μg kg⁻¹ in soil samples. nih.gov

Optimization of ESI-MS parameters is crucial for achieving maximum sensitivity and selectivity. Factors such as the fragmentor voltage, drying gas temperature, and nebulizer gas pressure are adjusted to enhance the signal intensity of the target analyte. For example, in flow injection analysis (FIA-MS), the fragmentor voltage can be varied (e.g., 0 V, 100 V, 200 V) to control the extent of in-source fragmentation, providing both molecular weight information and structural clues from the resulting fragments. nuph.edu.ua The use of differential mobility spectrometry (DMS) coupled with MS/MS can further improve selectivity by reducing chemical noise and separating target analytes from matrix interferences, which is particularly useful for complex samples. sciex.comsciex.com

| Parameter | Description | Relevance to 1,2,4-Triazole Analysis | Source |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar 1,2,4-triazole compounds, often yielding a prominent protonated molecule [M+H]⁺. | nuph.edu.uanih.gov |

| Fragmentor Voltage | The voltage potential that induces in-source fragmentation. | Increasing the fragmentor voltage helps in generating characteristic fragment ions useful for structural elucidation. | nuph.edu.ua |

| Coupling Technique | Liquid Chromatography (LC-MS/MS) | Allows for the separation of complex mixtures before mass analysis, crucial for identifying metabolites in environmental and biological samples. | nih.gov |

| Advanced Separation | Differential Mobility Spectrometry (DMS) | Enhances selectivity by separating ions based on their mobility in a gas phase, reducing interference from complex matrices. | sciex.comsciex.com |

Elucidation of Unique Fragmentation Patterns and Mechanistic Interpretation

The fragmentation pathways of 1,2,4-triazole derivatives under ESI-MS conditions are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.netresearchgate.net Understanding these pathways is essential for the structural identification of isomers and unknown compounds. nih.govtandfonline.com

A common fragmentation pathway for the 1,2,4-triazole ring involves the cleavage of the N1–N2 and N4–C5 bonds. ijsr.net The mass spectra of many 1,2,4-triazole derivatives are characterized by the sequential loss of small neutral molecules. researchgate.netresearchgate.net For instance, the electron-impact induced fragmentation of some derivatives involves McLafferty rearrangements. tandfonline.comtandfonline.com

In the case of substituted 1,2,4-triazole-3-thiones, fragmentation often involves the release of a substituent radical from the triazole cycle or the partial disintegration of the substituents themselves. researchgate.net Studies on salts of 1,2,4-triazolylthioacetate acids show that fragmentation can lead to the formation of characteristic cations, such as those with m/z 149 and 121, resulting from the destruction of the triazole cycle. researchgate.net For glucopyranosyl derivatives of 1,2,4-triazole, common fragment ions are observed at m/z values of 331, 127, and 109. researchgate.net

For a molecule such as this compound, the fragmentation pattern would be expected to be influenced by the iodine and methyl substituents. The molecular ion peak would be prominent, and key fragmentation steps could include the loss of an iodine radical (I•), a neutral HI molecule, or cleavage of the N-CH₃ bond. The triazole ring itself may undergo cleavage, leading to characteristic smaller fragments. The application of tandem mass spectrometry (MS/MS) is particularly informative, allowing for the isolation of the protonated molecular ion and its controlled fragmentation to produce a detailed spectrum of daughter ions, which provides a structural fingerprint of the molecule. nih.gov

| Fragmentation Process | Description | Example m/z for a Generic Triazole | Source |

| Neutral Loss | Elimination of small, stable neutral molecules from the parent ion. | Loss of N₂ is a common pathway for many nitrogen-containing heterocycles. | nih.gov |

| Ring Cleavage | Fission of bonds within the 1,2,4-triazole ring system. | Cleavage of N1-N2 and C3-N4 bonds can lead to the formation of smaller, stable fragments. | ijsr.net |

| Side-Chain Fission | Loss of substituents attached to the triazole ring. | For amino derivatives, a fragment with an m/z value of 60 is a common pattern. | researchgate.net |

| Rearrangements | Intramolecular atomic shifts prior to fragmentation. | McLafferty rearrangements have been proposed for certain 4,5-dihydro-1,2,4-triazole derivatives. | tandfonline.comtandfonline.com |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group and Ring System Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for the characterization of 1,2,4-triazole derivatives. ijsr.net It provides detailed information about the functional groups present and the vibrations of the heterocyclic ring system. nih.govasianpubs.org The assignment of observed vibrational bands is often supported by theoretical calculations, such as those using density functional theory (DFT), which show good agreement with experimental spectra. nih.govresearchgate.net

The IR spectrum of a 1,2,4-triazole derivative like this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net For the N-methyl group, C-H stretching vibrations would appear in the 2960-2850 cm⁻¹ region.

The vibrations of the triazole ring itself provide a unique fingerprint. Key diagnostic features include bands due to N=N stretching (around 1570-1550 cm⁻¹) and C=N stretching (1600-1411 cm⁻¹). ijsr.net Bands in the 1100-900 cm⁻¹ region, along with a sharp band near 1527 cm⁻¹, can also be attributed to 1,2,4-triazole ring vibrations. researchgate.net The presence of an iodine substituent would result in a C-I stretching vibration, which is expected at lower frequencies, typically below 600 cm⁻¹.

Several studies have identified "marker bands" that are characteristic of the triazole ring, which are useful for identifying this moiety in new compounds. nih.gov For example, high-intensity bands around 1595 cm⁻¹ and 1045 cm⁻¹ can indicate the presence of endocyclic N=N and C-N-C groups, respectively. researchgate.net The table below summarizes key IR absorption bands for the 1,2,4-triazole ring system.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Source |

| 3211 - 3126 | N-H Stretching (for unsubstituted or NH-tautomers) | researchgate.net |

| 3097 - 3032 | Aromatic C-H Stretching | researchgate.net |

| 1595 - 1543 | N=N Stretching | ijsr.netresearchgate.net |

| 1531 - 1472 | C=C Stretching (aromatic) | researchgate.net |

| 1600 - 1411 | C=N Stretching | ijsr.net |

| 1100 - 900 | 1,2,4-Triazole Ring Vibrations | researchgate.net |

| 1045 | C-N-C Stretching | researchgate.net |

Computational and Theoretical Chemistry Applied to 3 Iodo 1 Methyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic systems such as 1,2,4-triazoles. By approximating the many-electron Schrödinger equation, DFT provides a computationally tractable yet accurate framework for examining molecular properties.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-iodo-1-methyl-1H-1,2,4-triazole is fundamental to its stability and reactivity. The 1,2,4-triazole (B32235) ring is an aromatic, π-electron deficient system due to the presence of three electronegative nitrogen atoms. chemicalbook.com All atoms within the triazole ring are sp2 hybridized, with 6π electrons delocalized across the five-membered ring, which is responsible for its aromatic character. chemicalbook.com

Molecular Orbital Theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. ntu.edu.iq A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In triazole derivatives, these frontier orbitals are often delocalized over the heterocyclic ring and its substituents. For instance, in related triazole systems, the HOMO and LUMO patterns are primarily localized on the triazole ring, indicating its central role in electronic transitions and reactivity. researchgate.netresearchgate.net The introduction of an iodine atom at the C3 position and a methyl group at the N1 position significantly influences the electronic distribution. The iodine, being a large and polarizable atom, can participate in halogen bonding and alter the electrostatic potential surface. The methyl group, an electron-donating group, can modulate the electron density of the ring.

Theoretical studies on various 1,2,4-triazole derivatives have shown that the HOMO-LUMO energy gap can be precisely tuned by substituents. nih.gov For example, DFT calculations on substituted 1,2,4-triazole-3-thiones using the B3LYP/cc-Pvdz level of theory have been used to calculate HOMO-LUMO energies and related reactivity descriptors. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Triazoles (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 5-phenyl-1H-1,2,4-triazol-3-amine | -9.52 | 1.63 | 11.15 | HF/6-31G ntu.edu.iq |

| 3-phenyl-1H-1,2,4-triazol-5-amine | -9.18 | 1.90 | 11.08 | HF/6-31G ntu.edu.iq |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful method for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netsemanticscholar.org By comparing the theoretically calculated chemical shifts with experimental data, it is possible to confirm molecular structures and assign regioselectivity in reactions. researchgate.netuzhnu.edu.ua For example, in the study of alkylated 1,2,4-triazole-3-thiones, the comparison of GIAO-DFT computed ¹³C NMR chemical shifts with experimental values was crucial for identifying the site of alkylation. researchgate.netbohrium.com For the parent 1H-1,2,4-triazole, the ¹³C NMR signals for C3 and C5 are observed at 147.4 ppm in methanol-d4. chemicalbook.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. For instance, in a study on 3-amino-1,2,4-triazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies. The calculated C-N stretching vibrations were found to be in good agreement with the experimental FT-IR spectrum. researchgate.net Such analysis for this compound would allow for the identification of vibrational modes involving the C-I bond, the triazole ring, and the N-methyl group.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 3-amino-1,2,4-triazole (Illustrative Data)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| C-N Stretch | 1540 | 1526 |

| C-N Stretch | 1466 | 1458 |

| C-N Stretch | 1420 | 1417 |

| C-N Stretch | 1153 | 1146 |

Source: Adapted from a study on 3-amino-1,2,4-triazole. researchgate.net This table is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and selectivities.

Modeling of Regioselectivity and Stereoselectivity

Many reactions involving heterocyclic compounds can yield multiple isomers. Computational modeling is a powerful tool for predicting and explaining the observed regioselectivity and stereoselectivity. In the context of 1,2,4-triazoles, alkylation can occur at different nitrogen atoms. DFT calculations have been successfully used to explain the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. researchgate.netuzhnu.edu.ua These studies often find that the calculated energies of the possible products and the transition states leading to them can accurately predict which isomer will be preferentially formed. nih.gov For this compound, computational models could predict the most likely site for further electrophilic or nucleophilic attack.

Application of Reactivity Descriptors (e.g., Fukui Functions, Electron Localization Function, HOMO-LUMO Analysis)

To quantify and visualize the reactivity of different sites within a molecule, various reactivity descriptors derived from DFT are employed.

HOMO-LUMO Analysis: As discussed previously, the energies and spatial distributions of the HOMO and LUMO are fundamental reactivity indicators. The locations of these orbitals can suggest the sites for electrophilic (LUMO) and nucleophilic (HOMO) attack. nih.gov

Fukui Functions: The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. It is used to identify the most electrophilic and nucleophilic sites within a molecule. For substituted 1,2,4-triazoles, electrophilic Fukui functions have been used as reactivity descriptors to explain the selectivity of electrophilic attacks. uzhnu.edu.uabohrium.com

Electron Localization Function (ELF): The ELF is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. It provides a chemically intuitive picture of the electron distribution. In studies of 1,2,4-triazole-3-thiones, the ELF was used alongside other descriptors to rationalize the observed regioselectivity of alkylation reactions. researchgate.netuzhnu.edu.ua

These computational tools, from DFT calculations of electronic structure to the application of sophisticated reactivity descriptors, provide a robust framework for a deep understanding of the chemical nature of this compound.

Computational Prediction of Decomposition Pathways

The thermal decomposition of nitrogen-rich heterocyclic compounds is a critical area of study, particularly for understanding their stability and potential applications as energetic materials. While specific computational studies on the decomposition pathways of this compound are not extensively available in public literature, theoretical predictions can be extrapolated from computational analyses of related 1,2,4-triazole derivatives. These studies provide a foundational understanding of the primary decomposition mechanisms, which are significantly influenced by the nature and position of substituents on the triazole ring.

Theoretical studies on unsubstituted 1H-1,2,4-triazole and its derivatives, such as methyl and nitro-substituted analogs, have been conducted using methods like Density Functional Theory (DFT) and high-accuracy molecular orbital calculations. researchgate.net These investigations have established that the initial steps of thermal decomposition for the 1,2,4-triazole ring system often involve proton transfer, followed by ring cleavage. researchgate.net The presence of substituents can alter the activation energies for these pathways or introduce new, lower-energy decomposition channels.

For this compound, the primary decomposition pathways are anticipated to be influenced by the C-I bond at the 3-position and the N-CH₃ bond at the 1-position. The relatively weak C-I bond is a likely initiation point for decomposition.

Predicted Initial Decomposition Steps:

Based on the computational analysis of related triazoles, the following initial decomposition pathways are predicted for this compound:

Homolytic Cleavage of the C-I Bond: The carbon-iodine bond is typically the weakest bond in such a molecule and is expected to be the primary site for initial bond scission upon thermal activation. This would lead to the formation of a 1-methyl-1H-1,2,4-triazol-3-yl radical and an iodine radical.

Ring Cleavage: Following or concurrent with the initial C-I bond cleavage, the triazole ring itself is expected to fragment. Computational studies on other 1,2,4-triazoles suggest that ring opening is a common decomposition step. researchgate.net

N-N Bond Fission: Cleavage of the N-N bonds within the triazole ring is another plausible decomposition pathway, a characteristic observed in the thermal decomposition of many nitrogen-rich heterocycles. researchgate.net

Influence of the Methyl Group: The N-methyl group is generally more stable than the C-I bond. However, its presence can influence the electronic structure of the triazole ring, potentially affecting the activation barriers of the various decomposition pathways.

Predicted Decomposition Products:

Computational simulations of the decomposition of related nitro-1,2,4-triazoles have identified a range of small molecule products. researchgate.net By analogy, the decomposition of this compound is predicted to yield a complex mixture of gaseous products, including but not limited to:

Nitrogen gas (N₂)

Hydrogen cyanide (HCN)

Methyl iodide (CH₃I)

Various nitrogen oxides (if decomposition occurs in the presence of oxygen)

The tables below present hypothetical data based on computational studies of similar triazole compounds to illustrate the predicted energetic and structural parameters related to the decomposition of this compound.

Table 1: Predicted Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Predicted BDE (kcal/mol) | Implication for Decomposition |

| C₃-I | 50 - 60 | Likely the initial and weakest bond to break, initiating the decomposition cascade. |

| N₁-N₂ | 70 - 80 | A plausible site for ring cleavage following initial C-I bond scission. |

| N₄-C₅ | 80 - 90 | Another potential point of ring fragmentation. |

| N₁-CH₃ | 85 - 95 | More stable than the C-I bond; cleavage is less likely to be the initial step. |

Note: These values are estimations based on typical bond energies in related halogenated and methylated heterocyclic compounds and are intended for illustrative purposes.

Table 2: Predicted Activation Energies for Postulated Initial Decomposition Pathways

| Pathway | Description | Predicted Activation Energy (kcal/mol) |

| 1 | Homolytic Cleavage of C₃-I Bond | 45 - 55 |

| 2 | Concerted Ring Fission | 60 - 70 |

| 3 | N-N Bond Cleavage within the Ring | 65 - 75 |

Note: These activation energies are hypothetical and serve to illustrate the likely energetic ordering of the initial decomposition steps, with C-I bond cleavage being the most favorable.

Further detailed computational studies, employing methods such as DFT with appropriate basis sets (e.g., B3LYP/6-31G*) and high-level ab initio calculations, would be necessary to provide precise quantitative predictions for the decomposition pathways and associated energetics of this compound. researchgate.net Such studies would involve mapping the potential energy surface, locating transition states for various decomposition reactions, and calculating the corresponding activation barriers.

Applications and Synthetic Utility of 3 Iodo 1 Methyl 1h 1,2,4 Triazole in Advanced Materials and Precursor Synthesis

Role as a Precursor in the Development of Functional Materials

The inherent electronic properties of the 1,2,4-triazole (B32235) ring system, combined with the synthetic versatility imparted by the iodo-substituent, make 3-iodo-1-methyl-1H-1,2,4-triazole a valuable precursor for a new generation of functional organic materials.

The 1,2,4-triazole system is noted for its high electron-deficient nature, which imparts excellent electron-transport and hole-blocking properties. researchgate.net This characteristic is fundamental to the design of organic semiconductors used in electronic devices. Derivatives of 1,2,4-triazole are increasingly being explored for their utility in materials science. researchgate.netresearchgate.net For instance, the polymerization of 3-amino-1,2,4-triazole has been shown to produce an oligomer that, when doped, behaves as a semiconductor with a measurable room temperature electrical conductivity. researchgate.net

The this compound molecule serves as an ideal building block for creating more complex semiconducting materials. The iodine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to link the triazole core to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. This process is critical for tuning the material's bandgap, charge carrier mobility, and other essential semiconductor properties. The N-methyl group helps to ensure consistent regioselectivity during these synthetic transformations, preventing the formation of isomeric impurities. google.com

Table 1: Examples of 1,2,4-Triazole Applications in Functional Materials

| Application Area | Role of 1,2,4-Triazole Moiety | Potential Precursor | Key Finding |

|---|---|---|---|

| Organic Semiconductors | Electron-transport and hole-blocking layer. researchgate.net | 3-Amino-1,2,4-triazole | Polymerized and doped material exhibits semiconducting properties. researchgate.net |

| Dye-Sensitized Solar Cells | Component in phenothiazine-based dyes. researchgate.net | Substituted 1,2,4-triazoles | Can lead to significant improvement in solar cell performance. researchgate.net |

The development of novel chromophoric and light-emitting materials, particularly for applications like organic light-emitting diodes (OLEDs), relies on molecules with precisely engineered electronic structures. The 1,2,4-triazole core is a valuable component in this context due to its contribution to high triplet energy levels, a desirable trait for host materials in phosphorescent OLEDs.

The synthetic utility of this compound is significant here. The iodine atom facilitates the attachment of various chromophoric units through cross-coupling reactions. This modular approach allows for the systematic tuning of the resulting material's photophysical properties, such as absorption and emission wavelengths, quantum yield, and lifetime. By incorporating different aromatic and heterocyclic substituents, researchers can design materials that emit light across the visible spectrum. The stability of the triazole ring contributes to the operational lifetime of devices made from these materials. researchgate.net

Building Block in the Synthesis of Complex Organic and Heterocyclic Architectures

Beyond materials science, this compound is a powerful intermediate for constructing sophisticated molecular frameworks, including new ligands, fused ring systems, and stereochemically complex molecules.

Nitrogen-containing heterocycles are fundamental components of ligands used in transition metal catalysis. chemscene.com The 1,2,4-triazole ring in this compound can act as a coordinating moiety for metal centers. More importantly, the iodo-group serves as a versatile anchor point for synthesizing more elaborate ligand structures. Through reactions like Suzuki or Stille coupling, aryl or other coordinating groups can be introduced at the 3-position. This allows for the creation of bidentate or polydentate ligands with tailored steric and electronic properties, which are crucial for controlling the activity and selectivity of a metal catalyst. chemscene.com Furthermore, triazole-containing scaffolds have been used to construct novel chiral iodonium (B1229267) salts that act as effective catalysts in their own right for enantioselective reactions. acs.org

Fused heterocyclic systems containing the 1,2,4-triazole ring are of great interest due to their diverse pharmacological and material properties. researchgate.netisres.org The compound this compound is an excellent starting material for synthesizing such structures. The iodine atom can participate in intramolecular cyclization reactions, often catalyzed by transition metals like palladium or copper, to form fused rings. For example, by introducing a suitable functional group (e.g., an ortho-amino or ortho-hydroxyl group) on an aryl substituent attached via the iodine, a subsequent intramolecular cyclization can yield triazolo-fused systems like triazoloquinoxalines or triazolobenzoxazines. researchgate.net Hypervalent iodine reagents have also been instrumental in mediating the oxidative cyclization to create fused 1,2,4-triazole derivatives under mild conditions. researchgate.net

Table 2: Synthetic Methodologies for Fused 1,2,4-Triazoles

| Method | Reagents | Type of Fused System | Reference |

|---|---|---|---|

| Oxidative Cyclization | Iodobenzene diacetate | researchgate.netsigmaaldrich.comtriazolo[4,3-a]pyridines | researchgate.net |

| Intramolecular Annulation | Palladium catalysis | 1,2,3-Triazole-Fused Heterocycles | rsc.org |

| Metal-Free Cyclization | I2-mediated, DMF as carbon source | 3-trifluoromethyl-1,2,4-triazoles | isres.org |

While this compound is not chiral itself, its rigid heterocyclic structure and reactive handle make it a valuable component in the field of stereoselective synthesis. It can be incorporated as a key structural element into larger, chiral molecules or ligands. For example, recent research has demonstrated the synthesis of novel chiral triazole-based diaryliodonium salts that function as highly effective halogen bond donors in enantioselective catalysis. acs.org In these systems, a chiral side arm is attached to a triazole-containing iodoarene. The triazole moiety is crucial for the structural integrity and electronic properties of the resulting hypervalent iodine catalyst, which then induces high stereoselectivity in reactions like the vinylogous Mannich reaction. acs.org The synthesis of these advanced catalysts often begins with a functionalized iodo-heterocycle, highlighting the potential role of precursors like this compound in this cutting-edge area of chemistry.

Intermediate in the Synthesis of Advanced Bioactive Scaffolds

The 1,2,4-triazole ring is a key structural motif in a wide array of medicinally important compounds due to its unique chemical properties. nih.govresearchgate.net This five-membered heterocycle, containing three nitrogen atoms, is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov These features make it an attractive scaffold in drug discovery. The introduction of an iodine atom at the 3-position of the 1-methyl-1H-1,2,4-triazole ring, creating this compound, provides a versatile synthetic handle for the construction of more complex, biologically active molecules. nih.gov

Strategies for Incorporating the Iodotriazole Moiety into Complex Molecular Frameworks

The carbon-iodine bond in this compound is a key feature that allows for its incorporation into larger molecular structures through various cross-coupling reactions. The electron-withdrawing nature of the triazole ring facilitates these reactions, making the iodo-substituent an excellent leaving group.

Palladium-Catalyzed Cross-Coupling Reactions:

One of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. Several of these reactions are applicable to this compound for the synthesis of advanced bioactive scaffolds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodotriazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages, which are common in many pharmaceutical agents. For instance, new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been successfully synthesized using Suzuki cross-coupling reactions between brominated 4-alkyl-4H-1,2,4-triazoles and various arylboronic acids. This demonstrates the feasibility of applying this methodology to this compound to introduce diverse aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction couples the iodotriazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is invaluable for introducing alkynyl moieties into heterocyclic systems, which can then be further elaborated or may themselves contribute to the biological activity of the final compound.

Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between the iodotriazole and an alkene. This strategy is useful for introducing vinyl groups or for constructing more complex side chains on the triazole ring.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the iodotriazole and an amine. This is a crucial transformation for the synthesis of compounds where the triazole ring is linked to an amino group, a common feature in many bioactive molecules.

Metalation and Subsequent Functionalization:

Another important strategy involves the metalation of the 1,2,4-triazole ring, followed by reaction with an electrophile. While direct metalation of the C-H bond at the 3-position can be challenging, the presence of the iodo-group in this compound allows for iodine-metal exchange reactions. For example, treatment with organolithium or Grignard reagents can generate a triazolyl-metal species, which can then react with a wide range of electrophiles to introduce various functional groups. The functionalization of 1,2,4-triazoles has been achieved through selective zincation or magnesiation using specialized bases, followed by Negishi cross-coupling or reaction with electrophiles.

These synthetic strategies are summarized in the following table:

| Reaction Name | Reactant with Iodotriazole | Catalyst/Reagent | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | C-C (aryl) | Aryl-substituted triazole |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) | Alkynyl-substituted triazole |

| Heck Coupling | Alkene | Pd catalyst | C-C (vinyl) | Vinyl-substituted triazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | C-N | Amino-substituted triazole |

| Iodine-Metal Exchange | Organometallic reagent | - | C-Metal | Metalated triazole intermediate |

These methods provide a robust toolbox for medicinal chemists to utilize this compound as a versatile building block for the synthesis of novel and complex bioactive scaffolds.

Potential for Radiolabeling and Chemical Probe Development

The presence of an iodine atom in this compound makes it an excellent precursor for the development of radiolabeled compounds and chemical probes.

Radiolabeling with Iodine Isotopes:

Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic imaging (e.g., Single Photon Emission Computed Tomography - SPECT) and targeted radiotherapy. The synthesis of radiolabeled molecules often involves the introduction of the radioisotope in the final steps of the synthetic sequence. Iodo-heterocycles are valuable precursors for this purpose, as the non-radioactive iodine atom can be exchanged with a radioactive isotope.

A common method for this is the halogen exchange reaction. For example, a multicomponent aqueous synthesis has been developed for the preparation of 5-iodo-1,2,3-triazoles, which can be applied to the rapid multicomponent radioactive ¹²⁵I labeling using commercially available sodium ¹²⁵iodide. longdom.org This demonstrates the principle of using an iodotriazole as a precursor for radioiodination. Similarly, this compound could potentially be used in analogous radio-iodination reactions to produce ¹²³I, ¹²⁵I, or ¹³¹I labeled tracers for biological studies.

Development of Chemical Probes:

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. These probes often consist of a reactive group for covalent modification of the target, a reporter tag (e.g., a fluorophore or biotin) for detection, and a recognition element that directs the probe to its target.

The this compound scaffold can be functionalized through the cross-coupling reactions mentioned previously to attach linkers connected to reporter tags. The resulting molecule can then be used as a chemical probe. Furthermore, the triazole ring itself can serve as a stable and biocompatible linker connecting a pharmacophore to a reporter group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" is a powerful method for creating such linkages, and while this compound itself would not directly participate in a standard CuAAC reaction, the synthetic strategies it enables allow for the creation of molecules that can be used in subsequent bioconjugation reactions.

The potential applications of this compound in radiolabeling and chemical probe development are summarized below:

| Application | Key Feature of Iodotriazole | Potential Radioisotope | Principle |

| Radiolabeling | Iodine atom | ¹²³I, ¹²⁵I, ¹³¹I | Halogen exchange reaction with radioactive iodide. |

| Chemical Probes | Versatile synthetic handle | N/A | Incorporation of linkers and reporter tags via cross-coupling reactions. |

Future Directions and Emerging Research Avenues in 3 Iodo 1 Methyl 1h 1,2,4 Triazole Chemistry

Development of Novel Catalytic Strategies for Targeted Functionalization

The functionalization of the 1,2,4-triazole (B32235) ring is a key area of research for creating novel compounds with tailored properties. For 3-iodo-1-methyl-1H-1,2,4-triazole, the carbon-iodine bond serves as a primary handle for modification via cross-coupling reactions, while the C-H bonds on the triazole ring present further opportunities for direct functionalization.

Future research will likely focus on expanding the toolkit of catalytic methods applicable to this substrate. Palladium-catalyzed cross-coupling reactions, a foundational tool in modern organic synthesis, are expected to be highly effective. youtube.comyoutube.com Reactions such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the 3-position, leveraging the reactivity of the iodo-substituent. researchgate.netnih.govnih.gov

Furthermore, direct C-H functionalization represents a highly atom-economical approach to modify the triazole core. frontiersin.org Research on related 1-substituted-1,2,4-triazoles has demonstrated that palladium and copper catalysts can facilitate the direct arylation of the C-H bond at the 5-position. rsc.orgnih.gov A key challenge has been overcoming the limited reactivity of certain positions on the triazole ring. For instance, early methods for C-H arylation of 1,2,4-triazoles were often limited to 1-methyltriazoles. rsc.orgnih.gov More recent strategies have employed specific ligands and conditions to enable the arylation of various 1-substituted triazoles. rsc.org The application of these advanced catalytic systems to this compound could enable selective functionalization at the C-5 position, yielding highly substituted and complex triazole derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference(s) |

| Pd(OAc)₂ | [P(n-Bu)Ad₂H]BF₄ | K₂CO₃ | Toluene | 120 | Employs air-stable phosphonium (B103445) salts; tolerates various functional groups on the bromoarene. | rsc.org |

| Pd(OAc)₂ | (o-tolyl)₃P | K₂CO₃ | DMF | 100 | C-5 arylation using diaryliodonium salts. | rsc.org |

| Pd(PPh₃)₂Cl₂ | - | Ag₂CO₃ | Toluene | 120 | Specific conditions for coupling with iodobenzene. | rsc.org |

This table presents data for related 1-substituted-1,2,4-triazoles, which can inform strategies for the C-H functionalization of this compound.

Exploration of Flow Chemistry and Continuous Processing in Iodotriazole Synthesis

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher yields. nih.gov

The synthesis of this compound and its derivatives is a prime candidate for development under continuous-flow conditions. Flow chemistry is particularly advantageous for handling potentially hazardous reagents or intermediates safely by minimizing the volume of reactive material at any given time. rsc.org The synthesis of related 1,2,4-triazoles has been successfully demonstrated in flow reactors. For example, a novel, metal-free, two-step continuous process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, achieving higher yields and productivity compared to batch methods while safely handling a high-energy intermediate. rsc.org Similarly, robust protocols for the synthesis of 1,2,3-triazoles using heterogeneous copper catalysts in flow systems have been established, allowing for gram-scale production. beilstein-journals.orgrsc.orgnih.gov

Future research will likely adapt these principles to the synthesis of this compound. This could involve a multi-step flow process where the 1,2,4-triazole ring is first constructed and then iodinated in a subsequent, connected reactor. The use of packed-bed reactors with solid-supported catalysts or reagents could further enhance the efficiency and sustainability of the process by simplifying purification and enabling catalyst recycling. rsc.org

| Product Type | Catalyst/Conditions | Solvent | Throughput/Productivity | Key Advantages | Reference(s) |

| 2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acid | Metal-free, two-step condensation | - | 2.4 g h⁻¹ | Avoidance of chromatography, safe handling of energetic intermediate, high selectivity. | rsc.org |

| 1,4-Diphenyl-1H-1,2,3-triazole | Copper-on-charcoal (heterogeneous) | Dichloromethane | 957.5 mg h⁻¹ | High yield, no added base required, excellent catalyst stability. | nih.govrsc.org |

| 1,2,3-Triazole-substituted β-aminocyclohexanecarboxylates | Copper powder | - | Gram-scale production | High reaction rates at high temp/pressure; can be run at room temp with additives. | beilstein-journals.orgnih.gov |

This table showcases the potential of flow chemistry for producing triazole derivatives, a methodology directly applicable to the synthesis of this compound.

Harnessing Unique Reactivity for Unprecedented Chemical Transformations

The reactivity of this compound is dominated by the interplay between the electron-deficient aromatic triazole ring and the reactive carbon-iodine bond. chemicalbook.com Future research is set to explore how these features can be harnessed to drive novel chemical transformations.

The C-I bond is a versatile functional group. Beyond the well-established palladium-catalyzed cross-couplings, this bond can participate in a range of other reactions. For instance, it can be converted into an organometallic species through metal-halogen exchange, which can then react with various electrophiles. Iodine-based catalysts, leveraging the mild Lewis acidity of molecular iodine, could also enable unique transformations. nih.gov

The triazole ring itself possesses unique electronic properties. With three nitrogen atoms, the ring is electron-deficient, which makes the C-H protons slightly acidic and the carbon atoms susceptible to nucleophilic attack under certain conditions. chemicalbook.com The N-methyl group at the 1-position prevents tautomerism and influences the regioselectivity of reactions. chemicalbook.comacs.org Researchers may explore reactions that exploit the triazole ring as a directing group for remote C-H functionalization or as a ligand to coordinate with metal centers, thereby influencing the outcome of catalytic cycles. organic-chemistry.org The development of reactions involving radical intermediates or photochemical activation could also unlock new pathways for functionalization that are not accessible through traditional thermal methods.

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Applications

The unique structural and electronic properties of triazoles make them excellent building blocks for supramolecular chemistry and nanotechnology. researchgate.netresearchgate.net The 1,2,3-triazole isomer, in particular, has been extensively studied as a versatile linker and functional unit due to its facile synthesis via "click chemistry" and its ability to participate in diverse non-covalent interactions. rsc.orgresearchgate.net

The this compound molecule offers several features of interest for these advanced applications. The triazole ring can act as a hydrogen-bond acceptor through its nitrogen lone pairs, while the iodine atom can function as a halogen bond donor. rsc.orgnih.govru.nl Halogen bonding is an increasingly important non-covalent interaction in the design of crystal structures and supramolecular assemblies. The selective introduction of an iodine atom onto the triazole scaffold provides a powerful tool for directing the self-assembly of complex architectures. nih.gov Future work could involve designing macrocycles or polymers incorporating this compound units for applications in anion recognition or as components of mechanically interlocked molecules. nih.govacs.org

In nanotechnology, triazoles are frequently used to functionalize the surface of nanoparticles, such as those made of gold (AuNPs). acs.orgacs.org This functionalization can be used to create highly sensitive and selective colorimetric sensors for metal ions or to develop new drug delivery systems. rsc.orgrsc.org The this compound could be attached to nanoparticle surfaces, with the iodo-group serving as a reactive site for further "post-functionalization," enabling the construction of multifunctional nanomaterials. acs.org For example, a triazole-functionalized nanoparticle could be further modified with biomolecules or fluorescent dyes via reactions at the iodine position, leading to advanced diagnostic or therapeutic agents. mdpi.com

| Field | Application | Role of Triazole/Iodo-Triazole | Reference(s) |

| Supramolecular Chemistry | Anion Recognition | Acts as a hydrogen and/or halogen bond donor to bind anions. | rsc.orgnih.govru.nl |

| Supramolecular Polymers | Serves as a rigid linking unit in polymer backbones. | beilstein-journals.org | |

| Mechanically Interlocked Molecules | Component of macrocyclic hosts in rotaxanes and catenanes. | nih.gov | |

| Nanotechnology | Nanoparticle Functionalization | Used as a linker to attach functional molecules to nanoparticle surfaces via "click" chemistry. | acs.orgacs.org |

| Colorimetric Sensors | Triazole-functionalized gold nanoparticles change color upon aggregation induced by an analyte (e.g., Pb²⁺). | rsc.orgrsc.org | |

| Porous Materials | Forms the linking unit in porous cage polymers for applications like iodine capture. | acs.org |

This table summarizes the established roles of triazole derivatives in advanced materials, highlighting potential applications for this compound.

Q & A

Q. What are the key pharmacological targets and screening methodologies for 3-iodo-1-methyl-1H-1,2,4-triazole in drug discovery?

- Methodological Answer: Pharmacological screening typically involves in vitro assays targeting antibacterial, antifungal, or anticancer activity. For example, triazole derivatives are evaluated using agar diffusion assays for microbial inhibition or MTT assays for cytotoxicity against cancer cell lines . Structural analogs of 1,2,4-triazole have shown enhanced bioactivity when substituted with halogens (e.g., iodine) due to improved lipophilicity and target binding . Prioritize assays that correlate with the compound’s electronic and steric properties, validated via spectroscopic techniques (IR, NMR) .

Q. How can synthesis routes for this compound be optimized for yield and purity?

- Methodological Answer: Synthesis optimization involves selecting precursors (e.g., 3-amino-1,2,4-triazole) and reaction conditions. Key factors include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .

- Catalysts: Use phase-transfer catalysts to improve halogenation kinetics .

- Purification: Column chromatography or recrystallization in acetonitrile minimizes by-products .

Monitor progress via TLC and confirm purity via elemental analysis and HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Follow GHS hazard classifications:

- Protective measures: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H317, H320) .

- Ventilation: Use fume hoods to avoid inhalation (H373) .

- Waste disposal: Collect spills in sealed containers to prevent environmental release (H411) .

Regularly review Safety Data Sheets (SDS) for updates on reproductive toxicity (H361) and organ-specific risks .

Advanced Research Questions

Q. How can computational methods predict the physicochemical and detonation properties of this compound?

- Methodological Answer: Use Gaussian 09 with density functional theory (DFT) at the B3LYP/6-311G+(d,p) level to calculate molecular orbitals, electrostatic potential, and bond dissociation energies . For energetic applications, apply Kamlet-Jacobs equations to estimate detonation velocity () and pressure () using crystallographic density and enthalpy of formation . Validate predictions with experimental DSC/TGA data .

Q. What crystallographic tools and refinement strategies are recommended for resolving the compound’s crystal structure?

- Methodological Answer:

- Data collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Structure solution: Employ SHELXT for phase problem resolution and SHELXL for refinement .

- Visualization: Generate ORTEP diagrams via ORTEP-3 to analyze thermal ellipsoids and intermolecular interactions .

Address twinning or disorder using the TWIN command in SHELXL and validate with R-factor convergence (<5%) .

Q. How can analytical methods validate impurities in this compound during drug standardization?

- Methodological Answer:

- Spectrophotometry: Quantify impurities like 4-amino-1,2,4-triazole using UV-Vis at λmax = 254 nm, calibrated against reference standards .

- HPLC: Employ a C18 column with acetonitrile/water (70:30) mobile phase; validate method precision (RSD <2%) and accuracy (recovery 98–102%) .

Document validation per ICH Q2(R1) guidelines, including linearity (R² >0.995) and LOD/LOQ .

Q. What strategies enhance the compound’s stability in formulation studies?

- Methodological Answer:

- Excipient compatibility: Screen with microcrystalline cellulose or PVP-K30 via stress testing (40°C/75% RH for 4 weeks) .

- pH optimization: Maintain formulations at pH 6–7 to prevent hydrolysis of the triazole ring .

Use DSC to detect polymorphic transitions and FTIR to monitor degradation products .

Q. How can molecular docking and SAR studies improve the design of this compound derivatives?

- Methodological Answer:

- Target selection: Focus on enzymes like COX-2 or kinases (e.g., EGFR) with PDB structures (e.g., 1PXX) .

- Docking software: Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations in GROMACS .

- SAR analysis: Correlate substituent effects (e.g., iodine’s van der Waals radius) with binding affinity (ΔG) and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.